2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(2-fluoroethylsulfanyl)-5-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS2/c1-7-2-3-9-8(6-7)12-10(14-9)13-5-4-11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBBVAZBPFKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)SCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution via Thiol-Alkylation
The most widely documented method involves the alkylation of 2-mercapto-5-methylbenzothiazole with 2-fluoroethyl bromide under basic conditions. This reaction proceeds via an SN2 mechanism , where the thiolate ion attacks the electrophilic carbon of the fluoroethyl bromide, displacing the bromide ion.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solubilize both polar and non-polar intermediates.
- Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) facilitates deprotonation of the thiol group.
- Temperature: Reactions are typically conducted at 60–80°C for 6–12 hours.
Yield Optimization:
- Excess 2-fluoroethyl bromide (1.5–2.0 equivalents) improves conversion rates.
- Anhydrous conditions prevent hydrolysis of the alkylating agent.
Mechanistic Analysis:
$$
\text{2-Mercapto-5-methylbenzothiazole} + \text{2-Fluoroethyl bromide} \xrightarrow{\text{Base}} \text{2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole} + \text{HBr}
$$
The reaction’s efficiency is contingent on the nucleophilicity of the thiolate ion and the steric accessibility of the alkylating agent.
Alternative Pathways: Cyclocondensation and Radical-Mediated Synthesis
Cyclocondensation of 2-Aminothiophenol Derivatives
A less common route involves the cyclocondensation of 2-amino-5-methylthiophenol with fluorinated carbonyl compounds. For example, reacting 2-amino-5-methylthiophenol with 2-fluoroethyl chloroformate in polyphosphoric acid (PPA) yields the target compound via intramolecular cyclization.
Key Steps:
Challenges:
- Low yields (<50%) due to competing side reactions.
- Harsh conditions (e.g., PPA at 220°C) limit scalability.
Radical-Initiated Thiol-Ene Reactions
Recent advancements explore radical-mediated pathways using di-tert-butyl peroxide (DTBP) as an initiator. Methyl radicals generated from DTBP cleavage facilitate sulfur-centered radical formation, enabling coupling with fluoroethyl moieties.
Advantages:
Optimization of Reaction Parameters
Solvent Selection and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product stability. Comparative studies reveal the following trends:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 78 |
| DMSO | 46.7 | 6 | 82 |
| Acetonitrile | 37.5 | 12 | 65 |
Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize transition states, whereas acetonitrile’s lower polarity prolongs reaction times.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the fluoroethyl group.
Substitution: The fluoroethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the fluoroethyl group.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Building Block
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole serves as a critical building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry, particularly in creating derivatives with enhanced properties.
Biological Activities
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. The incorporation of the fluoroethyl group may enhance these effects by improving membrane permeability.
- Anticancer Activity : Recent investigations have highlighted its anticancer properties. For example, in vitro studies demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant cytotoxicity .
Medicinal Chemistry
The unique structure of this compound allows for exploration in drug development. Its potential as a lead compound for new therapeutic agents is being investigated due to its favorable pharmacological profile. The mechanism of action appears to involve modulation of key cellular pathways related to cancer progression and microbial resistance .
Case Study 1: Anticancer Activity
A study conducted by Ribeiro Morais et al. (2023) examined the anticancer activity of benzothiazole derivatives, including those containing the fluoroethyl moiety. Results indicated that these compounds could significantly suppress tumor growth in animal models, demonstrating their potential for further development as anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzothiazole derivatives. The study revealed that modifications at the 2-position, including the addition of fluoroethyl groups, enhanced activity against Staphylococcus aureus with minimal cytotoxicity towards human cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that:
- The thiazole ring is crucial for biological activity.
- Substituents on the benzothiazole core significantly influence potency and selectivity against various biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity |
| Fluoroethyl Group | Enhances membrane permeability and bioactivity |
| Substituents | Influence binding affinity and selectivity |
Mechanism of Action
The mechanism of action of 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluoroethyl group may play a role in enhancing the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzothiazole Derivatives
The target compound’s structural analogs can be categorized based on substituent type, position, and heterocyclic core modifications. Key comparisons include:
Substituents on the Benzothiazole Core
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Features a 4-methoxyphenyl group at the 2-position and a chlorine atom at the 5-position. Molecular weight: 289.76 g/mol (C₁₄H₁₀ClNOS).
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e, ):
- Combines a thiazole ring with an oxadiazole-sulfanyl side chain.
- Molecular weight: 354.42 g/mol (C₁₅H₁₄N₄O₂S₂).
- Melting point: 117–118°C, suggesting lower thermal stability compared to the target compound (data unavailable for the latter) .
Heterocyclic Core Modifications
Imidazo[2,1-b]benzothiazoles (): Fused imidazole-benzothiazole systems exhibit enhanced planar rigidity, improving interactions with biological targets like enzymes or DNA.
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide ():
Physicochemical Properties
The 2-fluoroethylsulfanyl group in the target compound likely increases its hydrophobicity (logP) compared to hydroxyl or aminophenyl substituents (e.g., compound 8g in ). Fluorine’s electron-withdrawing effect may also stabilize the sulfanyl group against oxidative degradation.
Table 1: Comparative Physicochemical Data
Biological Activity
The compound 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole belongs to the benzothiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable benzothiazole derivative with a fluorinated thiol or sulfide. The process generally employs methods such as nucleophilic substitution or coupling reactions, which can yield various derivatives with distinct biological profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that related benzothiazoles exhibit significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration, as evidenced by assays such as MTT and scratch wound healing assays .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | TBD | Apoptosis induction |
| Similar Benzothiazole Derivative | A549 | 1.2 | Cell cycle arrest |
Antimicrobial Activity
Benzothiazoles are also recognized for their antimicrobial properties. Compounds in this class have been evaluated for their efficacy against various bacterial and fungal strains. For example, research indicates that benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific inhibition rates depend on the structural modifications present in the compound .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | TBD |
| Escherichia coli | Bacterial | TBD |
| Candida albicans | Fungal | TBD |
Anti-inflammatory Activity
Moreover, benzothiazole derivatives have been studied for their anti-inflammatory effects. In particular, compounds have been shown to reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against A431 and A549 cells. The lead compound exhibited an IC50 value lower than 10 µM, indicating potent activity.
- Antimicrobial Screening : Another investigation assessed various substituted benzothiazoles against clinical isolates of bacteria and fungi. Compounds with electron-withdrawing groups showed improved antimicrobial activity compared to those with electron-donating groups.
Research Findings
Recent findings emphasize that structural modifications in benzothiazoles can lead to enhanced biological activity:
- Fluorination : The introduction of fluorine atoms has been associated with increased lipophilicity and improved cell membrane permeability.
- Substituent Effects : Various substituents at different positions on the benzothiazole ring can modulate biological activity significantly.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 5-methyl-1,3-benzothiazole-2-thiol with 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Solvent-free methods are also effective: intermediates like 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl] acetohydrazide can be synthesized by refluxing methyl esters with hydrazine hydrate, followed by purification via ice-water precipitation . Monitoring reaction progress via TLC (e.g., Chloroform:Methanol, 7:3) is critical .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns.
- HRMS : High-resolution mass spectrometry for molecular ion verification.
- IR Spectroscopy : Identification of key functional groups (e.g., C-S, C-F stretches).
- Elemental Analysis : Validation of purity and stoichiometry .
Q. What in vitro assays are used to evaluate the biological activity of benzothiazole derivatives?
- Methodological Answer : Common assays include:
- MTT Assay : For cytotoxicity against tumor cells (e.g., HeLa, MCF-7) .
- Enzyme Inhibition Assays : Testing against targets like falcipain-2 (FP-2) for antimalarial activity .
- Antimicrobial Testing : Agar dilution or broth microdilution against S. aureus or C. tropicalis .
Advanced Research Questions
Q. How can solvent-free synthesis improve the efficiency of benzothiazole derivative preparation?
- Methodological Answer : Solvent-free conditions reduce reaction time and environmental impact. For example, grinding 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl] acetohydrazide with aldehydes in an agate mortar under solvent-free conditions yields hydrazone derivatives efficiently. This method avoids solvent purification steps and enhances atom economy .
Q. What computational strategies predict the pharmacological potential of this compound?
- Methodological Answer :
- Group-based QSAR (GQSAR) : Fragments like the fluoroethyl group are analyzed for hydrophobicity contributions to anticancer activity. Models built using multiple linear regression identify optimal substituents .
- DFT/TD-DFT Studies : B3LYP/6-311++(d,p) level calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding interactions with biological targets .
Q. How can researchers resolve contradictions in biological activity data for benzothiazole derivatives?
- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values) require:
- Dual Assays : Testing compounds against related enzymes (e.g., FP-2 and FP-3) to identify off-target effects .
- Molecular Docking : Simulating interactions with active sites (e.g., FP-2’s catalytic Cys42) to explain activity differences. Compounds with reactive carbonyl groups <4.0 Å from catalytic residues show higher inhibition .
- Pharmacokinetic Profiling : Assessing logP values (ideally 2–4) to ensure blood-brain barrier penetration for CNS-targeted compounds .
Q. What strategies optimize the anticonvulsant activity of benzothiazole derivatives?
- Methodological Answer : Hybrid structures incorporating urea or triazole moieties enhance GABAergic activity. For example, linking benzothiazole to gabapentin analogues improves docking scores (-7.5 to -8.4) with GABA-AT receptors. LogP adjustments ensure BBB permeability while maintaining hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
